2-(4-t-Butylsulfamoylphenyl)-5-hydroxypyridine, 95%
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Overview
Description
2-(4-t-Butylsulfamoylphenyl)-5-hydroxypyridine (2BS5H) is a novel compound that has recently been studied for its potential applications in scientific research. 2BS5H is a synthetic compound that is derived from the reaction of 4-t-butylsulfamoylphenyl and 5-hydroxypyridine. It has been used in a variety of studies, due to its unique properties, and has been found to have a wide range of potential applications in scientific research.
Scientific Research Applications
2-(4-t-Butylsulfamoylphenyl)-5-hydroxypyridine, 95% has been used in a variety of scientific research applications, due to its unique properties. It has been used in studies of the effects of drugs on the central nervous system, as well as studies of the effects of drugs on the cardiovascular system. It has also been used in studies of the effects of drugs on the immune system and in studies of the effects of drugs on the endocrine system. Additionally, 2-(4-t-Butylsulfamoylphenyl)-5-hydroxypyridine, 95% has been used in studies of the effects of drugs on the gastrointestinal system, as well as studies of the effects of drugs on the reproductive system.
Mechanism of Action
2-(4-t-Butylsulfamoylphenyl)-5-hydroxypyridine, 95% is thought to act as an agonist of the serotonin 5-HT2A receptor, which is found in the central nervous system. The binding of 2-(4-t-Butylsulfamoylphenyl)-5-hydroxypyridine, 95% to this receptor is thought to activate the receptor and lead to the release of neurotransmitters, such as serotonin. This, in turn, is thought to lead to the effects of the drug on the central nervous system.
Biochemical and Physiological Effects
2-(4-t-Butylsulfamoylphenyl)-5-hydroxypyridine, 95% has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the release of serotonin, as well as an inhibitory effect on the release of dopamine. Additionally, 2-(4-t-Butylsulfamoylphenyl)-5-hydroxypyridine, 95% has been found to have an inhibitory effect on the release of norepinephrine, as well as an inhibitory effect on the release of epinephrine. Furthermore, 2-(4-t-Butylsulfamoylphenyl)-5-hydroxypyridine, 95% has been found to have an inhibitory effect on the release of gamma-aminobutyric acid (GABA).
Advantages and Limitations for Lab Experiments
2-(4-t-Butylsulfamoylphenyl)-5-hydroxypyridine, 95% has a number of advantages and limitations when used in laboratory experiments. One advantage of 2-(4-t-Butylsulfamoylphenyl)-5-hydroxypyridine, 95% is that it is relatively easy to synthesize, which makes it ideal for use in laboratory experiments. Additionally, 2-(4-t-Butylsulfamoylphenyl)-5-hydroxypyridine, 95% is relatively stable and has a long shelf life, which makes it ideal for use in long-term experiments. However, one limitation of 2-(4-t-Butylsulfamoylphenyl)-5-hydroxypyridine, 95% is that it is not very soluble in water, which can make it difficult to use in some experiments.
Future Directions
There are a number of potential future directions for 2-(4-t-Butylsulfamoylphenyl)-5-hydroxypyridine, 95%. One potential future direction is to explore its potential applications in drug development. Additionally, more research could be done to explore its potential applications in the treatment of neurological disorders, such as depression and anxiety. Additionally, more research could be done to explore its potential applications in the treatment of cardiovascular diseases, such as hypertension and heart failure. Additionally, more research could be done to explore its potential applications in the treatment of cancer. Finally, more research could be done to explore its potential applications in the treatment of infectious diseases, such as HIV/AIDS and malaria.
Synthesis Methods
2-(4-t-Butylsulfamoylphenyl)-5-hydroxypyridine, 95% is synthesized by a reaction between 4-t-butylsulfamoylphenyl and 5-hydroxypyridine. The reaction is carried out in aqueous acid and is conducted at a temperature of 80-90°C. The reaction is complete after about 1 hour and yields a white solid. The product is then purified by recrystallization in ethyl acetate and water.
properties
IUPAC Name |
N-tert-butyl-4-(5-hydroxypyridin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-15(2,3)17-21(19,20)13-7-4-11(5-8-13)14-9-6-12(18)10-16-14/h4-10,17-18H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPUWRHTJIKQQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.